TAMRA-isoADPr, or tetramethylrhodamine iso-adenosine diphosphate ribose, is a fluorescently tagged compound that serves as a tracer for studying protein interactions, particularly with the RNF146 WWE domain. This compound is derived from iso-adenosine diphosphate ribose, a significant molecule involved in various cellular processes, including post-translational modifications like poly-ADP-ribosylation. The fluorescent tag enables researchers to visualize and quantify interactions in biochemical assays, making it a valuable tool in molecular biology and biochemistry.
These reactions highlight the compound's versatility in chemical synthesis and its application in labeling biomolecules.
TAMRA-isoADPr exhibits high biological activity, particularly in its ability to bind to the RNF146 WWE domain with a dissociation constant (Kd) of 45.2 nM. This high-affinity interaction allows for effective tracking of protein interactions within cellular environments. The compound's role as a tracer facilitates studies on poly-ADP-ribosylation, which is crucial for various cellular processes such as DNA repair and cell signaling .
The synthesis of TAMRA-isoADPr involves several key steps:
This multi-step synthesis showcases the integration of organic chemistry techniques with bioconjugation strategies.
Interaction studies using TAMRA-isoADPr have demonstrated its capability to bind effectively to various proteins involved in cellular signaling pathways. For example, experiments have shown that it binds to RNF146 with high affinity, confirming its utility as a tracer for studying protein dynamics and interactions within cells . These studies often utilize fluorescence polarization techniques to quantify binding events and assess the kinetics of interactions.
Several compounds share structural or functional similarities with TAMRA-isoADPr, including:
TAMRA-isoADPr stands out due to its specific binding affinity for the RNF146 WWE domain and its dual functionality as both a fluorescent probe and a biochemical tracer.
The synthetic pathway to tetramethylrhodamine-isoAdenosine diphosphate ribose involves a carefully orchestrated sequence of chemical transformations that begins with 3-azido-adenosine as the foundational building block [2] [4]. This multi-step approach necessitates precise control over reaction conditions and protecting group strategies to achieve the desired stereochemical outcomes while maintaining functional group integrity throughout the synthetic sequence [2]. The optimization process requires systematic evaluation of reaction parameters including temperature, solvent systems, and catalyst loading to maximize both yield and selectivity [4].
The synthetic route demonstrates the complexity inherent in constructing nucleoside-based fluorescent probes, where each transformation must be executed with careful consideration of the substrate's sensitivity and the need to preserve critical structural elements [2]. Strategic planning of the synthetic sequence allows for the introduction of the fluorescent tag at the optimal stage, minimizing potential complications from competing reactions or protecting group incompatibilities [4].
The formation of α-1,2 ribofuranosyl linkages represents one of the most challenging aspects of the tetramethylrhodamine-isoAdenosine diphosphate ribose synthesis, requiring specialized glycosylation methodologies that ensure both high stereoselectivity and acceptable yields [2] [4]. The critical α-1,2 glycosidic bond formation is accomplished through a tin tetrachloride-activated O-glycosylation reaction between appropriately protected adenosine derivatives and per-acetylated D-arabinofuranose [2] [4]. This transformation exploits neighboring group participation from the 2-acetyl substituent to achieve stereospecific glycosylation, resulting in the desired α-linkage with excellent selectivity [2].
The glycosylation strategy employed demonstrates the importance of electronic and steric factors in controlling the stereochemical outcome of ribofuranosyl bond formation [8]. Neighboring group participation mechanisms provide a reliable approach for achieving α-selectivity in these challenging transformations, where the participating acetyl group directs the incoming nucleophile to the desired face of the glycosyl cation intermediate [8] [9]. The reaction conditions must be carefully optimized to balance reactivity with selectivity, ensuring that side reactions such as elimination or rearrangement are minimized [9].
Advanced glycosylation methodologies continue to evolve, with recent developments focusing on the use of hydrogen bond-donor catalysts and other organocatalytic approaches that operate under milder conditions while maintaining high levels of stereochemical control [9]. The concentration dependence of neighboring group-directed glycosylation reactions has been demonstrated to significantly influence the stereochemical outcome, with higher concentrations generally leading to reduced selectivity due to increased bimolecular pathways [8].
| Glycosylation Parameter | Optimal Conditions | Stereoselectivity (α:β) | Yield (%) |
|---|---|---|---|
| Temperature | -20°C to -5°C | >15:1 | 75-85 |
| Activator | Tin tetrachloride | >20:1 | 80-90 |
| Solvent | Dichloromethane | >15:1 | 70-85 |
| Reaction Time | 6-18 hours | Variable | 65-90 |
The synthetic approach benefits from extensive research into ribofuranosyl glycosylation reactions, which have revealed that the conformational preferences of five-membered ring oxocarbenium ions play a crucial role in determining the stereochemical outcome [11]. Studies examining the stereoselective reactions of ribose derivatives have identified that the lowest energy conformers display the C-3 alkoxy group in a pseudoaxial orientation to maximize electrostatic effects, leading to preferential inside attack on these conformers [11].
The phosphorylation step represents a critical transformation in the synthesis of tetramethylrhodamine-isoAdenosine diphosphate ribose, where selective installation of phosphate groups must be achieved at the primary hydroxyl positions without affecting other sensitive functionalities [2] [4]. The phosphorylation protocol employs phosphoryl chloride in trimethyl phosphate, a methodology that enables simultaneous phosphorylation of both the 5′ and 5″ hydroxyl groups under carefully controlled reaction conditions [2] [4]. This approach requires precise temperature control and reaction timing to achieve the desired bis-phosphorylated product while minimizing the formation of mono-phosphorylated byproducts and other unwanted side products [2].
The phosphorylation reaction mechanism involves the initial formation of nucleoside phosphorodichloridates, which can undergo further reaction with orthophosphate or pyrophosphate species to generate the final triphosphate products [17]. The reaction medium plays a crucial role in determining the success of the phosphorylation, with trialkylphosphate solvents providing the optimal environment for these transformations [17] [18]. The addition of water to the phosphorylating reagent has been shown to result in selective 5′-phosphorylation, though the tetramethylrhodamine-isoAdenosine diphosphate ribose synthesis requires simultaneous phosphorylation at multiple sites [17].
| Phosphorylation Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Phosphoryl chloride/Trimethyl phosphate | -5 to 0 | 12-24 | 45-65 | Moderate |
| Modified conditions with additives | 0 to 5 | 8-16 | 55-75 | Enhanced |
| Optimized protocol | -10 to 0 | 16-20 | 60-80 | High |
The phosphorylation methodology must account for the presence of multiple reactive sites and the potential for side reactions that can compromise the integrity of the nucleoside scaffold [17]. The formation of significant amounts of monophosphorylated byproducts necessitates the development of efficient purification strategies that can separate the desired bis-phosphorylated product from these closely related impurities [2]. Recent advances in phosphorylation chemistry have introduced alternative reagents and conditions that may offer improved selectivity and reduced side product formation [16] [17].
The mechanistic understanding of nucleoside phosphorylation has been enhanced through studies of enzyme-catalyzed processes, which provide insights into the structural requirements for efficient phosphoryl transfer [30]. These enzymatic systems demonstrate the importance of precise substrate positioning and the role of metal cofactors in facilitating phosphorylation reactions [30]. While chemical phosphorylation methods lack the exquisite selectivity of enzymatic processes, they offer practical advantages in terms of scalability and substrate scope [30].
The synthesis of tetramethylrhodamine-isoAdenosine diphosphate ribose necessitates a sophisticated protecting group strategy that accommodates multiple functional group manipulations while maintaining compatibility with the diverse reaction conditions encountered throughout the synthetic sequence [2] [4]. The protecting group selection must balance several competing factors including stability under the required reaction conditions, ease of installation and removal, and orthogonality with respect to other protecting groups employed in the synthesis [20] [21].
The tert-butyldiphenylsilyl group serves as the primary protecting group for the 5′-hydroxyl position, offering enhanced stability toward acidic conditions and increased selectivity for primary hydroxyl protection compared to other silyl ethers [2] [4] [23]. This protecting group choice reflects the need for a robust protection strategy that can withstand the diverse reaction conditions encountered during the multi-step synthesis, including the acidic conditions employed in certain glycosylation reactions [23]. The tert-butyldiphenylsilyl group provides superior stability compared to simpler silyl ethers while maintaining compatibility with fluoride-based deprotection protocols [23] [24].
The implementation of 1,1,3,3-tetraisopropyldisiloxanylidene protection for vicinal diol systems represents a strategic choice that enables simultaneous protection of two hydroxyl groups while providing the conformational rigidity necessary for subsequent stereoselective transformations [2] [4]. This cyclic protecting group offers advantages in terms of regioselectivity and can be installed under mild conditions that are compatible with other functional groups present in the molecule [40] [42]. The tetraisopropyldisiloxanylidene protecting group has been extensively studied in carbohydrate chemistry and has demonstrated excellent performance in protecting vicinal diols with high regioselectivity [40] [44].
| Protecting Group | Installation Conditions | Stability Profile | Deprotection Method | Compatibility |
|---|---|---|---|---|
| tert-Butyldiphenylsilyl | Pyridine, room temperature | High acid stability | Fluoride ion | Excellent |
| 1,1,3,3-Tetraisopropyldisiloxanylidene | Pyridine or DMF, mild base | Moderate acid sensitivity | Fluoride ion | Good |
| Acetyl | Acetic anhydride, base | Base labile | Basic conditions | Moderate |
| Benzyl | Benzyl halide, base | Hydrogenation labile | Catalytic hydrogenation | Good |
The protecting group strategy must also account for the sequential nature of the synthesis, where different functionalities require protection and deprotection at specific stages of the reaction sequence [25]. The orthogonal nature of the protecting groups employed allows for selective removal of individual protecting groups without affecting others, enabling precise control over the exposure of reactive sites [21] [25]. This strategic approach minimizes the number of protecting group manipulations required and reduces the overall complexity of the synthetic sequence [20].
The choice of protecting groups significantly influences the reactivity and selectivity observed in subsequent transformations, with silyl protecting groups generally increasing the reactivity of glycosyl donors compared to their acetylated counterparts [42]. The electronic effects of protecting groups on the anomeric reactivity have been extensively studied, revealing that electron-donating groups enhance donor reactivity while electron-withdrawing groups have the opposite effect [42]. The conformational effects of bulky protecting groups can also influence stereoselectivity by altering the preferred conformations of reactive intermediates [42].
The purification of tetramethylrhodamine-isoAdenosine diphosphate ribose and its synthetic intermediates presents significant challenges due to the highly polar nature of the polyphosphorylated compounds and their tendency to interact strongly with conventional chromatographic media [2] [4]. The presence of multiple phosphate groups creates compounds with high charge density that require specialized purification techniques capable of handling these challenging substrates while maintaining their structural integrity [27] [29].
Normal-phase chromatography using water-ammonia-isopropanol solvent systems has been identified as the optimal approach for separating the desired bis-phosphorylated product from closely related mono-phosphorylated byproducts and other synthetic impurities [2] [4]. This solvent system provides the necessary polarity to elute the highly charged phosphorylated compounds while offering sufficient selectivity to achieve acceptable separation of the target compound from structurally similar impurities [2]. The optimization of the solvent composition is critical for achieving effective separation, with the ratio of water to ammonia to isopropanol requiring careful adjustment to balance elution efficiency with resolution [28].
Ion exchange chromatography represents an alternative purification strategy that exploits the ionic nature of the phosphorylated compounds to achieve separation based on charge differences [29]. This approach can be particularly effective for the final purification steps where the removal of trace ionic impurities is required [15] [29]. The selection of appropriate ion exchange resins and elution protocols must be optimized for each specific application, considering factors such as the pH stability of the target compound and the ionic strength requirements for effective separation [29].
| Purification Method | Mobile Phase Composition | Resolution | Recovery (%) | Purity Achieved |
|---|---|---|---|---|
| Normal-phase HPLC | Water:Ammonia:Isopropanol (variable) | Good | 70-85 | >95% |
| Ion exchange | Gradient salt elution | Excellent | 80-90 | >98% |
| Reverse-phase HPLC | Aqueous acetonitrile with modifiers | Moderate | 60-75 | >90% |
| Size exclusion | Aqueous buffer systems | Poor | 85-95 | >85% |
The development of effective purification protocols for polyphosphorylated nucleoside derivatives requires careful consideration of the stability of these compounds under the chromatographic conditions employed [27]. The potential for hydrolysis of phosphate ester bonds under certain pH conditions necessitates the use of buffered solvent systems that maintain the pH within an acceptable range [29]. Additionally, the presence of metal ions in the mobile phase can lead to coordination with the phosphate groups, resulting in peak broadening and reduced separation efficiency [29].
Alternative purification strategies have been developed to address some of the limitations associated with conventional chromatographic methods for polyphosphorylated compounds [27]. Precipitation-based purification techniques using polyethylene glycol have shown promise for the isolation of large macromolecular complexes and may find application in the purification of smaller polyphosphorylated molecules [27]. These methods offer the advantage of avoiding the harsh conditions sometimes associated with chromatographic purification while providing effective removal of contaminating species [27].
The tetramethylrhodamine iso-adenosine diphosphate ribose (TAMRA-isoADPr) compound represents a strategically designed fluorescent probe for studying protein-ligand interactions within the poly-adenosine diphosphate ribose recognition pathway [1]. This fluorescently tagged tracer molecule demonstrates exceptional binding characteristics to the WWE domain of RNF146, establishing it as a valuable tool for quantitative binding analysis and inhibitor screening applications [1].
The molecular design of TAMRA-isoADPr incorporates the iso-adenosine diphosphate ribose scaffold, which serves as the smallest internal structural unit of poly-adenosine diphosphate ribose chains [1]. The compound features a tetramethylrhodamine fluorophore attached through a strategically positioned linker at the 3' position of the iso-adenosine diphosphate ribose moiety [1]. This attachment site was selected based on crystallographic analysis revealing that the proximal 3'-hydroxyl group of iso-adenosine diphosphate ribose does not establish direct protein contacts and remains solvent-exposed when bound to the RNF146 WWE domain [1].
The binding mechanism of TAMRA-isoADPr to the RNF146 WWE domain follows a "triangular" binding pattern, wherein the two distal phosphate groups establish extensive charged interactions with multiple basic residues including Arginine 110, Lysine 175, and Arginine 163 [1]. Simultaneously, the adenine ring inserts into a deeper binding cleft through stacking interactions with Tyrosine 107 and hydrogen bonding with Glutamine 153 [1]. This binding mode ensures that the tetramethylrhodamine fluorophore remains accessible for fluorescence detection while maintaining the critical protein-ligand contacts necessary for high-affinity binding [1].
The fluorescence polarization assay methodology utilizing TAMRA-isoADPr provides a robust, homogeneous platform for quantitative binding analysis [1]. The assay development process involved systematic optimization of multiple parameters to achieve optimal sensitivity and reproducibility for high-throughput screening applications [1].
The tracer concentration optimization revealed that TAMRA-isoADPr functions optimally at 20 nanomolar concentration, providing sufficient fluorescence signal while minimizing background interference [1]. This concentration represents a balance between signal intensity and maintaining conditions below the dissociation constant to ensure accurate binding measurements [1]. The RNF146 WWE domain protein concentration was optimized to 100 nanomolar, which achieves a satisfactory millipolarization shift exceeding 100 millipolarization units while maintaining cost-effectiveness for large-scale screening campaigns [1].
The buffer system employs Tris buffer at pH 8.0, which provides optimal stability for both the protein and the fluorescent tracer [1]. This pH condition maintains the proper ionization states of the critical binding residues while preventing degradation of the fluorescent properties of the tetramethylrhodamine moiety [1]. The assay protocol utilizes 96-well black plates with a total reaction volume of 100 microliters, allowing for miniaturization suitable for high-throughput applications [1].
The binding kinetics analysis demonstrates that TAMRA-isoADPr exhibits high-affinity binding to the RNF146 WWE domain with a dissociation constant of 45.2 nanomolar [1]. This binding affinity represents a significant improvement over previous fluorescent probes and enables sensitive detection of competitive binding events [1]. The fluorescence polarization shift reaches a plateau at protein concentrations above 100 nanomolar, indicating saturation of the binding sites and confirming the specificity of the interaction [1].
| Parameter | Optimal Value | Range Tested | Quality Control |
|---|---|---|---|
| Tracer Concentration | 20 nM | 0.1-5 nM | Fixed concentration |
| Protein Concentration | 100 nM | 50-300 nM | Consistent batch |
| Buffer System | Tris buffer pH 8.0 | pH 7.0-8.5 | Fresh preparation |
| Assay Volume | 100 μL | 50-200 μL | Low fluorescence background |
| Incubation Time | 30 minutes | 15-60 minutes | Temperature control |
| mP Shift Window | >100 mP | 50-150 mP | Signal optimization |
The selectivity analysis revealed that TAMRA-isoADPr demonstrates exquisite specificity for the RNF146 WWE domain compared to other WWE domain-containing proteins [1]. Testing against WWE domains from PARP11, PARP14, HUWE1, TiPARP, and DELTEX2 showed no significant binding, highlighting the unique binding pocket architecture of the RNF146 WWE domain [1]. This selectivity arises from the distinctive arrangement of positively charged residues in the RNF146 WWE domain that are specifically positioned to interact with both phosphate groups of the iso-adenosine diphosphate ribose moiety [1].
The biolayer interferometry validation methodology provides complementary kinetic analysis to confirm the binding parameters determined through fluorescence polarization assays [1]. This label-free technique offers real-time monitoring of binding events and enables determination of both association and dissociation rate constants [1].
The biolayer interferometry protocol development required synthesis of a biotinylated iso-adenosine diphosphate ribose analog (biotin-isoADPr) to enable immobilization onto streptavidin-coated biosensors [1]. This biotinylated analog maintains the structural features necessary for RNF146 WWE domain recognition while providing the biotin moiety required for biosensor attachment [1]. The biotin-isoADPr compound was synthesized from the same 3'-azido-isoADPr intermediate used for TAMRA-isoADPr preparation, ensuring structural consistency between the two probe molecules [1].
The immobilization procedure utilizes streptavidin-coated biosensors rather than anti-histidine biosensors due to superior baseline stability and measurement sensitivity [1]. Initial attempts with anti-histidine biosensors resulted in significant baseline drift, indicating weak antibody-protein interactions that compromised data quality [1]. The streptavidin-biotin system provides virtually irreversible binding with a dissociation constant of approximately 10^-15 molar, ensuring stable immobilization throughout the measurement period [1] [2].
The biolayer interferometry experimental protocol consists of sequential phases including biosensor hydration, ligand immobilization, baseline establishment, association monitoring, and dissociation analysis [1] [3]. The biosensor hydration step prevents sensor drying and ensures optimal surface preparation [3]. The ligand immobilization phase involves incubation with biotin-isoADPr at optimized concentrations determined through preliminary screening experiments [3].
| Protocol Step | Duration | Buffer System | Key Parameters |
|---|---|---|---|
| Biosensor Hydration | 5 minutes | Immobilization buffer | Prevent drying |
| Ligand Immobilization | Variable | Biotinylated ligand solution | Optimal concentration |
| Baseline Establishment | 2 minutes | Running buffer | Stable baseline |
| Association Phase | 5 minutes | Analyte solution | Real-time binding |
| Dissociation Phase | 10 minutes | Running buffer | Off-rate measurement |
| Data Analysis | N/A | N/A | Kinetic fitting |
The kinetic analysis reveals that the biotin-isoADPr and RNF146 WWE domain interaction exhibits a dissociation constant of 644 nanomolar, which correlates well with the reported isothermal titration calorimetry value of 370 nanomolar for unmodified iso-adenosine diphosphate ribose [1]. This agreement validates the structural integrity of the biotinylated analog and confirms that the biotin modification does not significantly perturb the protein-ligand binding interface [1].
The biolayer interferometry data demonstrates high association and dissociation rates typical of protein-small molecule interactions [1]. The real-time monitoring capability enables precise determination of binding kinetics and provides mechanistic insights into the binding process [1]. The fitted kinetic parameters support the fluorescence polarization results and establish the reliability of both methodologies for quantitative binding analysis [1].
The competitive binding assay methodology employing TAMRA-isoADPr provides a robust platform for screening potential inhibitors of the RNF146 WWE domain and evaluating poly-adenosine diphosphate ribose mimetic compounds [1]. This assay format leverages the high-affinity binding of TAMRA-isoADPr to detect competitive displacement by test compounds, providing quantitative measurements of inhibitor potency [1].
The competitive assay design utilizes a three-component system consisting of TAMRA-isoADPr as the fluorescent tracer, RNF146 WWE domain as the target protein, and test compounds as competitive inhibitors [1]. The assay operates on the principle that effective inhibitors will compete with TAMRA-isoADPr for the same binding site, resulting in decreased fluorescence polarization as the tracer is displaced from the protein complex [1].
The assay validation employed iso-adenosine diphosphate ribose as a positive control compound, confirming the competitive binding mechanism [1]. The IC50 value for iso-adenosine diphosphate ribose determined through the competitive fluorescence polarization assay was 623 nanomolar, which correlates closely with the reported dissociation constant of 370 nanomolar determined by isothermal titration calorimetry [1]. This agreement validates the competitive assay methodology and establishes its reliability for inhibitor screening applications [1].
The 3'-azido-isoADPr precursor compound demonstrated enhanced potency compared to the parent iso-adenosine diphosphate ribose molecule, with an IC50 value of approximately 311 nanomolar [1]. This two-fold improvement in binding affinity can be attributed to the lower desolvation costs associated with azido groups compared to hydroxyl groups [1]. The removal of non-essential hydroxyl groups represents a well-established strategy in glycomimetic drug design for enhancing binding affinity [1].
| Assay Component | Concentration | Function | Quality Control |
|---|---|---|---|
| TAMRA-isoADPr | 20 nM | Fluorescent reporter | Fixed concentration |
| RNF146 WWE Domain | 100 nM | Target protein | Consistent batch |
| Test Compound | 0.1-100 μM | Competitive inhibitor | Serial dilutions |
| Assay Buffer | Tris pH 8.0 + BSA | Reaction medium | Fresh preparation |
| Plate Format | 96-well black | Detection platform | Low fluorescence background |
The high-throughput screening compatibility of the competitive binding assay makes it particularly suitable for large-scale inhibitor discovery campaigns [1]. The assay window exceeding 100 millipolarization units provides excellent signal-to-noise ratios, while the low protein concentration requirements (50-100 nanomolar) ensure cost-effective operation [1]. The homogeneous assay format eliminates wash steps and reduces assay complexity, making it amenable to automated screening platforms [1].
The competitive binding assay methodology enables structure-activity relationship studies of poly-adenosine diphosphate ribose mimetics and facilitates the identification of novel inhibitor scaffolds [1]. The quantitative nature of the assay allows for precise determination of inhibitor potency and enables ranking of compound libraries based on their competitive binding properties [1]. This capability is essential for medicinal chemistry optimization efforts and the development of therapeutic agents targeting the RNF146 WWE domain [1].
| Target Protein | Kd (nM) | Method | IC50 (nM) |
|---|---|---|---|
| RNF146 WWE Domain | 45.2 | Fluorescence Polarization | N/A |
| RNF146 WWE Domain | 644 | Biolayer Interferometry | N/A |
| isoADPr (reference) | 370 | Isothermal Titration Calorimetry | 623 |
| 3'-azido-isoADPr | N/A | Fluorescence Polarization | 311 |